Cas no 64613-37-2 (5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine)

5-Chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine is a heterocyclic compound featuring a pyrazolopyridazine core with chloro and amine functional groups. This structure imparts significant reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group enhances electrophilic substitution potential, while the amine moiety offers versatility for further derivatization. Its rigid fused-ring system contributes to stability and selectivity in binding interactions, which is advantageous for designing bioactive molecules. The compound is particularly useful in medicinal chemistry for developing kinase inhibitors and other targeted therapeutics. High purity grades are available to ensure consistent performance in research and industrial applications. Proper handling and storage are recommended due to its reactive nature.
5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine structure
64613-37-2 structure
Product Name:5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine
CAS No:64613-37-2
MF:C5H4ClN5
MW:169.571758270264
CID:1115371
PubChem ID:85438897
Update Time:2025-05-26

5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine
    • EN300-6769122
    • 64613-37-2
    • 5-Chloro-2H-pyrazolo[3,4-c]pyridazin-3-ylamine
    • Z1201629108
    • Inchi: 1S/C5H4ClN5/c6-3-1-2-4(7)9-11-5(2)10-8-3/h1H,(H3,7,9,10,11)
    • InChI Key: HBENXQDIFRNASA-UHFFFAOYSA-N
    • SMILES: ClC1C=C2C(N)=NNC2=NN=1

Computed Properties

  • Exact Mass: 169.0155228g/mol
  • Monoisotopic Mass: 169.0155228g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 80.5Ų

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5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine Related Literature

Additional information on 5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine

Introduction to 5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine (CAS No. 64613-37-2)

5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine, identified by the Chemical Abstracts Service Number (CAS No.) 64613-37-2, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolopyridazine class, a structural motif known for its broad spectrum of biological activities. The presence of both chloro and amine functional groups in its molecular structure enhances its potential as a versatile intermediate in the synthesis of various pharmacologically active agents.

The< strong>pyrazolo[3,4-c]pyridazine scaffold is a fused ring system consisting of a pyrazole ring connected to a pyridazine ring. This unique arrangement contributes to the compound's distinct electronic and steric properties, making it a valuable building block for drug discovery. The< strong>5-chloro substituent on the pyrazole ring introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that are crucial for further functionalization. Additionally, the< strong>3-amine group provides a nucleophilic site for condensation and coupling reactions, enabling the construction of more complex molecular architectures.

In recent years, there has been a growing interest in developing novel therapeutic agents based on heterocyclic compounds due to their inherent biological activity and structural diversity. The< strong>5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine has been studied for its potential applications in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial treatments. Its molecular structure allows for interactions with multiple biological targets, making it a promising candidate for drug development.

One of the most compelling aspects of this compound is its role as a precursor in the synthesis of more complex molecules. Researchers have utilized< strong>5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine to develop novel inhibitors targeting enzymes involved in critical cellular pathways. For instance, studies have shown that derivatives of this compound can inhibit kinases and phosphodiesterases, which are implicated in diseases such as cancer and diabetes. The< strong>5-chloro group plays a pivotal role in these reactions by facilitating electrophilic aromatic substitution and other transformations that lead to bioactive molecules.

The< strong>3-amine moiety in< strong>5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine also contributes to its versatility as a synthetic intermediate. It can undergo various reactions such as diazotization followed by coupling with aromatic or heteroaromatic compounds to form azines. These azines can then be further functionalized to produce biologically active molecules with enhanced potency and selectivity. The ability to modify both the< strong>5-chloro and< strong>3-amine positions allows chemists to fine-tune the properties of derived compounds, optimizing them for specific therapeutic applications.

The pharmacological potential of< strong>5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine has been explored through both computational modeling and experimental studies. Computational approaches have helped predict binding affinities and interactions with target proteins, providing insights into how modifications to the molecule can enhance its biological activity. Experimental studies have confirmed these predictions by demonstrating the efficacy of derived compounds in preclinical models. These findings underscore the importance of this compound as a scaffold for developing new drugs.

In addition to its pharmaceutical applications, 5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amine has shown promise in materials science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). Researchers have investigated its potential as a component in organic photovoltaic cells, where it could contribute to improved energy efficiency and sustainability. The ability of this compound to undergo various chemical transformations also makes it valuable for designing novel materials with tailored properties.

The synthesis of< strong>5-chloro-1H-Pyrazolo[3,4-c]pyridazin-3-amineself involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between hydrazines and β-diketones or β-ketoesters to form pyrazole derivatives followed by further functionalization with chlorinating agents and amine sources. Advances in synthetic methodologies have enabled more efficient and scalable production processes, making it feasible to explore its applications on an industrial scale.

The safety profile of 5-chloro-H-pyrazolopyridazine - 31 - amine is another critical consideration in its development as a pharmaceutical agent. While preliminary studies suggest that it is well-tolerated at moderate doses, further research is needed to assess potential side effects and long-term toxicity. Comprehensive toxicological studies are essential to ensure that any derivative compounds based on this scaffold are safe for human use. These studies will provide valuable data for regulatory submissions and help guide future drug development efforts.

In conclusion,< strong > 5 - chloropyrazolopyridazine - 31 - amine (CAS No. 64613 - 37 - 2) is a versatile heterocyclic compound with significant potential in pharmaceutical chemistry and materials science . Its unique structural features make it an excellent scaffold for developing novel bioactive molecules with applications ranging from medicine to advanced materials . Continued research into its synthesis , pharmacology ,and applications will likely uncover even more opportunities for innovation . As our understanding of this compound grows , so too will its impact on science and technology .

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